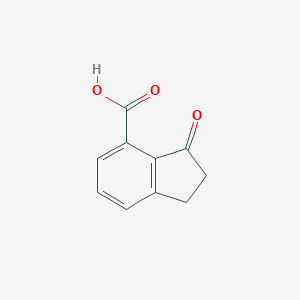

3-Oxoindan-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1,2-dihydroindene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXDJUCKRPYDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506531 | |

| Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71005-12-4 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71005-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Oxoindan-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 3-oxoindan-4-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The core of this synthesis revolves around an intramolecular Friedel-Crafts acylation, a powerful and widely utilized reaction for the formation of cyclic ketones. This document details the key reaction, plausible precursor synthesis, and presents the information in a structured format for clarity and ease of use by researchers and professionals in the field.

Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The most direct and commonly employed method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor, namely 2-(2-carboxyethyl)benzoic acid. This reaction involves the cyclization of the diacid under the influence of a strong acid catalyst, leading to the formation of the desired indanone ring system.

A general representation of this key transformation is depicted below:

Figure 1: General scheme for the synthesis of this compound.

The crucial step in this pathway is the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the benzene ring to close the five-membered ring.

Experimental Protocols and Quantitative Data

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, the synthesis of analogous 1-indanones from arylpropionic acids is well-documented.[1] Based on these established procedures, a viable experimental approach can be outlined.

1. Preparation of the Precursor: 2-(2-Carboxyethyl)benzoic Acid

The precursor, 2-(2-carboxyethyl)benzoic acid, can be synthesized through various methods, including the oxidation of suitable precursors. One potential route involves the oxidation of a substituted indene or a related bicyclic system.

2. Intramolecular Friedel-Crafts Acylation

The cyclization of 2-(2-carboxyethyl)benzoic acid is the pivotal step. Several strong acid catalysts are known to promote this type of reaction. Polyphosphoric acid (PPA) is a common and effective reagent for such intramolecular acylations.[2] Alternatively, the diacid can be converted to its corresponding acyl chloride followed by cyclization using a Lewis acid like aluminum chloride (AlCl₃).[1]

Table 1: Plausible Reaction Conditions for the Synthesis of this compound

| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) |

| Cyclization | 2-(2-Carboxyethyl)benzoic acid | Polyphosphoric Acid (PPA) | None | 80 - 120 | 2 - 6 | 70 - 90 |

| Acyl Chloride Formation | 2-(2-Carboxyethyl)benzoic acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Dichloromethane (DCM) | Room Temperature to Reflux | 1 - 3 | >95 (intermediate) |

| Cyclization of Acyl Chloride | 2-(2-carboxyethyl)benzoyl chloride | Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) or other inert solvent | 0 to Room Temperature | 1 - 4 | 75 - 95 |

Note: The yields provided are estimates based on analogous reactions reported in the literature and would require experimental optimization for this specific transformation.

Detailed Methodologies

Method A: Cyclization using Polyphosphoric Acid (PPA)

This method offers a direct, one-step conversion of the diacid to the desired indanone.

Experimental Protocol:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 2-(2-carboxyethyl)benzoic acid.

-

Add polyphosphoric acid (PPA) in a sufficient quantity to ensure efficient stirring (typically 10-20 times the weight of the starting material).

-

Heat the mixture with stirring to the desired temperature (e.g., 90-100 °C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The product will precipitate out of the aqueous solution. Collect the solid by filtration.

-

Wash the solid with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or toluene).

Method B: Cyclization via the Acyl Chloride

This two-step approach involves the initial formation of the more reactive acyl chloride, followed by a Lewis acid-catalyzed cyclization.

Experimental Workflow:

Figure 2: Workflow for the synthesis via the acyl chloride intermediate.

Experimental Protocol:

Step 1: Formation of the Diacyl Chloride

-

Suspend 2-(2-carboxyethyl)benzoic acid in an inert solvent such as dichloromethane (DCM).

-

Add an excess of thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.

-

Stir the mixture at room temperature or gentle reflux until the reaction is complete (cessation of gas evolution).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude diacyl chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Dissolve the crude diacyl chloride in a dry, inert solvent like DCM and cool the solution in an ice bath.

-

Add a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise, keeping the temperature low.

-

Allow the reaction mixture to warm to room temperature and stir until the cyclization is complete.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization.

Conclusion

The synthesis of this compound is most effectively achieved through the intramolecular Friedel-Crafts acylation of 2-(2-carboxyethyl)benzoic acid. This guide has outlined the primary synthetic strategies, providing plausible experimental protocols and a framework for quantitative analysis based on established chemical literature. Researchers and drug development professionals can utilize this information to efficiently produce this key intermediate for their synthetic endeavors. Further optimization of the reaction conditions will be necessary to achieve the highest possible yields and purity for specific applications.

References

3-Oxoindan-4-carboxylic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoindan-4-carboxylic acid, a member of the indanone class of compounds, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indanone scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, anti-inflammatory, and anticancer activities.[1][2] This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for the determination of key molecular characteristics, and discusses the broader biological context of indanone derivatives.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its fundamental properties can be summarized. Further experimental determination is required for a complete physicochemical profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₈O₃ | - |

| Molecular Weight | 176.17 g/mol | - |

| CAS Number | 71005-12-4 | - |

| Calculated logP | 1.5137 | Computational |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| Water Solubility | Data not available | - |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which is a result of strong hydrogen bonding.[3] The carbonyl (C=O) stretch of the ketone group within the indanone ring and the carboxylic acid would be expected to show a strong absorption between 1760-1690 cm⁻¹.[3] The C-O stretching of the carboxylic acid would likely appear in the 1320-1210 cm⁻¹ region.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, often above 10 ppm. Aromatic protons on the benzene ring would appear in the aromatic region (typically 7-8 ppm). The methylene protons of the indanone ring would be expected in the aliphatic region, likely showing characteristic splitting patterns based on their chemical environment.

-

¹³C NMR: The carbonyl carbons of the ketone and the carboxylic acid are expected to resonate in the downfield region of the spectrum, typically between 160-220 ppm. The aromatic carbons would appear in the approximate range of 120-150 ppm, while the aliphatic carbons of the indanone ring would be found in the upfield region.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (176.17 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are provided below. These are general methods applicable to organic acids like this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Figure 1. Workflow for Melting Point Determination.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by titrating a solution of the acid with a standard solution of a strong base and monitoring the pH change.

Figure 2. Workflow for pKa Determination by Potentiometric Titration.

Synthesis

Figure 3. A Conceptual Synthetic Workflow for this compound.

Biological Activity and Signaling Pathways

Specific biological activities and interactions with signaling pathways for this compound have not been reported in the available literature. However, the broader class of indanone derivatives has been extensively studied and shown to possess a wide array of pharmacological properties. These include activities as:

-

Antiviral agents [1]

-

Anti-inflammatory agents [1]

-

Analgesic compounds [1]

-

Anticancer agents [1]

-

Antimalarial compounds [1]

-

Antibacterial agents [1]

The diverse biological activities of indanones suggest their potential to interact with various cellular targets and signaling pathways. For drug development professionals, this compound and its derivatives represent a promising scaffold for the design of novel therapeutic agents targeting a range of diseases. Further research is necessary to elucidate the specific biological targets and mechanisms of action for this particular compound.

Conclusion

This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data on its physicochemical properties are currently limited, this guide provides a framework for its characterization based on the known properties of related compounds and established analytical methods. The diverse biological activities associated with the indanone scaffold underscore the importance of continued research into this class of molecules to unlock their full therapeutic potential. The experimental protocols and conceptual workflows presented here serve as a valuable resource for researchers embarking on the synthesis, characterization, and biological evaluation of this compound and its analogues.

References

3-Oxoindan-4-carboxylic acid CAS number and identifiers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Oxoindan-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines established chemical principles with data from closely related analogs to offer a predictive and illustrative guide.

Core Identifiers and Physicochemical Properties

This compound, a bifunctional molecule, possesses both a ketone and a carboxylic acid group attached to an indane framework. These features make it a versatile scaffold for chemical synthesis and a potential pharmacophore for various biological targets.

| Identifier | Value | Reference |

| CAS Number | 71005-12-4 | [1][2][3] |

| Molecular Formula | C₁₀H₈O₃ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Synonyms | 2,3-Dihydro-3-oxo-indene-4-carboxylic acid, 3-Oxo-4-indancarboxylic acid | [1] |

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on the functional groups present.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (approx. 7.0-8.0 ppm), methylene protons of the indanone ring (approx. 2.5-3.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Carbonyl carbon of the ketone (approx. 190-200 ppm), carbonyl carbon of the carboxylic acid (approx. 170-180 ppm), aromatic carbons (approx. 120-150 ppm), and methylene carbons (approx. 25-40 ppm). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹), and a C=O stretch from the ketone (approx. 1680-1700 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns for carboxylic acids (loss of H₂O, CO, and COOH). |

Synthesis and Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not described in the available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. One potential approach is the Friedel-Crafts acylation of a suitably substituted benzene derivative followed by cyclization and functional group manipulation.

Illustrative Synthetic Workflow:

Below is a conceptual workflow for the synthesis of this compound. This is a hypothetical pathway and would require experimental validation.

Caption: Conceptual synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The indanone scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. Derivatives of 1-indanone have shown a wide range of activities, including anticancer, anti-inflammatory, and antiviral properties. The carboxylic acid moiety can serve as a key interaction point with biological targets, often mimicking the phosphate groups of natural ligands.

Given the structural features of this compound, it could potentially be explored as an inhibitor of various enzymes or as a ligand for nuclear receptors. For instance, many enzyme inhibitors possess a carboxylic acid group to chelate metal ions in the active site or to form hydrogen bonds with key amino acid residues.

Hypothetical Signaling Pathway Involvement:

The diagram below illustrates a generic signaling pathway where a small molecule inhibitor, such as a derivative of this compound, could potentially act. This is a generalized representation and not based on specific experimental data for this compound.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound presents an intriguing scaffold for chemical and pharmacological research. While specific, detailed experimental data is currently limited in the public domain, this technical guide provides a foundational understanding based on its structural features and the known properties of related compounds. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics, which could pave the way for its application in drug discovery and development. Researchers are encouraged to use this document as a starting point for designing and conducting their own investigations into this promising molecule.

References

Spectral Analysis of 3-Oxoindan-4-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for 3-Oxoindan-4-carboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound is a bicyclic organic compound containing a ketone, a carboxylic acid, and an aromatic ring. Understanding its spectral properties is crucial for its identification, characterization, and quality control in research and development settings. This guide outlines the theoretical spectral values and provides standardized experimental protocols for data acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on established principles of organic spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | Chemical shift is dependent on solvent and concentration. The proton is acidic and will exchange with D₂O.[1][2][3] |

| Aromatic (Ar-H) | 7.5 - 8.5 | Multiplet | 3H | The exact shifts and coupling patterns depend on the substitution pattern of the benzene ring. |

| Methylene (-CH₂-) | 2.5 - 3.5 | Multiplet | 4H | Protons on carbons adjacent to the carbonyl group and the aromatic ring will be deshielded.[1][4] |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Ketone Carbonyl (C=O) | 190 - 210 | The carbonyl carbon of the indanone moiety. |

| Carboxylic Acid Carbonyl (-COOH) | 165 - 185 | The carbonyl carbon of the carboxylic acid group.[1][2] |

| Aromatic Carbons (Ar-C) | 120 - 150 | Six signals are expected for the benzene ring, though some may overlap. |

| Methylene Carbons (-CH₂-) | 25 - 45 | The two methylene carbons of the indanone ring. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H group in a carboxylic acid and may obscure C-H stretching bands.[5][6][7] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Typically sharp peaks appearing on top of the broad O-H stretch. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Sharp peaks for the methylene groups. |

| Ketone C=O Stretch | 1700 - 1725 | Strong | The carbonyl of the five-membered ring. |

| Carboxylic Acid C=O Stretch | 1680 - 1710 | Strong | The carbonyl of the carboxylic acid, often appearing as a sharp, intense peak.[5][6] |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Weak | A series of bands characteristic of the aromatic ring. |

| C-O Stretch | 1210 - 1320 | Medium | Associated with the carboxylic acid group.[5] |

| O-H Bend | 920 - 950 | Medium, Broad | Out-of-plane bend for the carboxylic acid O-H.[5] |

Mass Spectrometry (MS)

Table 4: Predicted Key Fragmentation Patterns for this compound

| m/z Value | Fragment Lost | Interpretation |

| [M]+ | - | Molecular ion peak. |

| [M-17] | •OH | Loss of a hydroxyl radical from the carboxylic acid group.[8] |

| [M-45] | •COOH | Loss of the entire carboxylic acid group as a radical.[8] |

Experimental Protocols

Detailed methodologies for the acquisition of spectral data are provided below.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing the acidic proton of the carboxylic acid.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse program with a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds is typically used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of about 240 ppm and a longer relaxation delay (2-5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Typically, 16 to 32 scans are co-added to obtain a high signal-to-noise ratio.

-

The data is collected over a range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[9][10]

-

The molecules are ionized in the gas phase by a beam of high-energy electrons (typically 70 eV).[9]

-

The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[9][11]

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: Workflow for Spectroscopic Analysis.

Caption: NMR Signal Generation Pathway.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Solubility and Stability of 3-Oxoindan-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-Oxoindan-4-carboxylic acid (CAS 71005-12-4). Due to the limited availability of specific experimental data in the public domain for this compound, this guide focuses on its known physicochemical properties, general experimental protocols for determining solubility and stability, and the established methodologies for developing stability-indicating analytical methods.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | ChemScene[1] |

| Molecular Weight | 176.17 g/mol | ChemScene[1] |

| CAS Number | 71005-12-4 | United States Biological[2] |

| Appearance | Off-white to light yellow crystalline solid (General for similar compounds) | General Knowledge |

| Storage Conditions | Sealed in a dry place at 2-8°C | General Supplier Information |

Computed Physicochemical Properties

The following data has been computationally predicted and can be useful for initial assessments of the molecule's behavior.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | ChemScene |

| LogP (Octanol-Water Partition Coefficient) | 1.51 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Solubility Profile: Experimental Protocol

Specific quantitative solubility data for this compound in various solvents is not publicly available. However, a general experimental protocol for determining the solubility of a carboxylic acid is well-established. The following methodology can be employed to determine its solubility profile.

Materials and Reagents

-

This compound

-

Deionized Water

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC-UV or other suitable quantitative analytical instrument

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of this compound.

Qualitative Solubility

A preliminary assessment of solubility can be performed to classify the compound.

| Solvent | Expected Observation for a Carboxylic Acid |

| Water | Sparingly soluble to insoluble, depending on the influence of the indanone ring.[3][4] |

| 5% NaHCO₃ | Soluble with effervescence (CO₂ release), indicating an acidic nature. |

| 5% NaOH | Soluble due to the formation of the sodium carboxylate salt. |

| 5% HCl | Insoluble. |

| Organic Solvents (e.g., Methanol, Ethanol, DMSO) | Likely to be soluble.[3][4] |

Stability Profile and Forced Degradation Studies

A stability-indicating analytical method is crucial for determining the shelf-life of a drug substance and identifying potential degradation products. While specific stability data for this compound is not available, a general approach to forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines can be applied.

Objective of Forced Degradation

The primary goals of forced degradation studies are:

-

To identify likely degradation products.

-

To establish degradation pathways.

-

To demonstrate the specificity of the analytical method.

General Protocol for Forced Degradation Studies

The compound should be subjected to a variety of stress conditions to induce degradation. A target degradation of 5-20% is generally considered optimal for method development.

| Stress Condition | Typical Experimental Setup |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid-state sample at 105°C for 48 hours |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |

Workflow for Developing a Stability-Indicating Method

The following diagram illustrates the logical flow for developing and validating a stability-indicating analytical method.

Potential Degradation Pathways

For a molecule like this compound, potential degradation pathways under forced conditions could include:

-

Hydrolysis: The indanone ring system may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

-

Decarboxylation: Carboxylic acids can undergo decarboxylation, especially at elevated temperatures, although this often requires specific structural features not immediately apparent in this molecule.

-

Oxidation: The benzylic position of the indanone ring could be susceptible to oxidation.

Identification and characterization of any significant degradation products would typically be performed using techniques such as LC-MS/MS and NMR.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While specific experimental quantitative data is scarce, the provided physicochemical properties and detailed experimental protocols offer a robust framework for researchers and drug development professionals to determine these critical parameters. The successful application of the outlined methodologies will enable a thorough understanding of the compound's behavior, which is essential for its potential application in pharmaceutical development. It is strongly recommended that the experimental protocols described herein are performed to generate the specific data required for any future development activities.

References

An In-depth Technical Guide to 3-Oxoindan-4-carboxylic acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxoindan-4-carboxylic acid, a significant heterocyclic compound with applications in synthetic organic chemistry and as a key intermediate in the development of pharmacologically active molecules. This document details the historical context of its synthesis, its physicochemical and spectral properties, a detailed experimental protocol for its preparation, and its role as a precursor in the synthesis of bioactive compounds.

Introduction

This compound, with the chemical formula C₁₀H₈O₃, is a bicyclic ketone and carboxylic acid. Its rigid structure and bifunctional nature make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules, including enzyme inhibitors and receptor antagonists. The indanone core is a privileged scaffold in drug discovery, and the presence of the carboxylic acid moiety provides a handle for further chemical modifications and for potential interactions with biological targets.

Discovery and History

The synthesis of this compound is rooted in the broader field of intramolecular cyclization reactions, particularly the Friedel-Crafts acylation. While a singular "discovery" paper is not readily identifiable, its preparation is a logical extension of established synthetic methodologies for creating fused ring systems. The primary route to this compound involves the intramolecular cyclization of 2-(carboxymethyl)benzoic acid, also known as homophthalic acid. This type of reaction, often facilitated by strong acids like polyphosphoric acid (PPA), has been a fundamental tool in organic synthesis for constructing polycyclic aromatic and non-aromatic compounds. The development of efficient methods for the synthesis of indanone derivatives was driven by the need for intermediates in the creation of complex natural products and novel pharmaceuticals.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 71005-12-4 |

| Appearance | Solid |

| Melting Point | Not consistently reported |

| Solubility | Soluble in organic solvents like DMSO and methanol. Solubility in water is expected to be low. |

| pKa | Estimated to be around 4-5, typical for a carboxylic acid. |

Spectroscopic Data

The following table summarizes the characteristic spectral data for this compound, which are crucial for its identification and characterization.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | The proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. The aromatic protons will appear in the aromatic region (around 7-8 ppm), and the methylene protons of the indanone ring will be observed further upfield. |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected in the 165-185 ppm region. The ketone carbonyl carbon will also be in the downfield region, typically around 200 ppm. Aromatic carbons generally appear between 120-150 ppm, and the aliphatic methylene carbons will be seen at higher field. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid is expected from 2500-3300 cm⁻¹. A strong C=O stretching band for the ketone will be present around 1700-1750 cm⁻¹, and another C=O stretching band for the carboxylic acid will be visible around 1680-1710 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 176. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the intramolecular Friedel-Crafts acylation of 2-(carboxymethyl)benzoic acid (homophthalic acid).

Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

Materials:

-

2-(Carboxymethyl)benzoic acid (Homophthalic acid)

-

Polyphosphoric acid (PPA)

-

Ice

-

Water (deionized)

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-(carboxymethyl)benzoic acid.

-

Add polyphosphoric acid (typically in a 10:1 to 20:1 weight ratio relative to the starting material).

-

Heat the mixture with stirring in an oil bath at a temperature between 80-100 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 1-3 hours), cool the reaction mixture to room temperature.

-

Carefully pour the viscous reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the polyphosphoric acid and precipitate the product.

-

The resulting solid is collected by vacuum filtration and washed with cold water.

-

The crude product is then dissolved in a saturated sodium bicarbonate solution.

-

The aqueous solution is washed with ethyl acetate to remove any non-acidic impurities.

-

The aqueous layer is then acidified with concentrated hydrochloric acid until the product precipitates out completely.

-

The purified this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Biological Activity and Applications in Drug Discovery

While this compound itself has not been reported to possess significant direct biological activity, it serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its structural features allow for the elaboration into more complex molecules that can interact with specific biological targets.

Derivatives of this compound have been investigated for their potential as:

-

Enzyme Inhibitors: The indanone scaffold can be modified to fit into the active sites of various enzymes. The carboxylic acid group can act as a key binding element, forming hydrogen bonds or ionic interactions with amino acid residues.

-

Receptor Antagonists: By incorporating the this compound moiety into larger molecules, chemists can design compounds that bind to and block the function of specific cellular receptors.

The general relationship of how this core structure is utilized in drug discovery is depicted in the following diagram.

Caption: Role as a scaffold in drug discovery.

Conclusion

This compound is a versatile synthetic intermediate whose importance lies in its utility for constructing more elaborate molecules with potential therapeutic applications. While its own discovery is intertwined with the broader history of synthetic organic chemistry, its value as a building block in modern drug discovery programs is clear. The synthetic protocol provided herein offers a reliable method for its preparation, and the compiled physicochemical and spectral data serve as a crucial reference for researchers in the field. Future investigations into novel derivatives based on this scaffold may lead to the discovery of new and potent therapeutic agents.

Potential Biological Activities of 3-Oxoindan-4-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 3-oxoindan-4-carboxylic acid scaffold is a promising heterocyclic structure that has garnered attention in medicinal chemistry due to its potential for diverse biological activities. This technical guide provides an in-depth analysis of the reported biological activities of its derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of associated pathways and workflows.

Overview of Biological Activities

Derivatives of the closely related indan-1-carboxylic acid structure have been investigated for a range of pharmacological effects, primarily focusing on their cytotoxic, antimicrobial, and antioxidant potential. While research specifically on this compound derivatives is emerging, the existing data on analogous compounds provides a foundation for exploring their therapeutic applications.

Quantitative Biological Data

The biological activity of this compound derivatives and their analogs has been quantified using various in vitro assays. The following tables summarize the key findings.

Table 1: Cytotoxic Activity of Indan-1-carboxylic Acid Semicarbazone Derivatives

| Compound | Organism | Assay | LC50 (μg/mL) | [1] |

| Indan-1-carboxylic acid-3-semicarbazone | Brine shrimp (Artemia salina) | Brine Shrimp Lethality Assay | 6.43 | [1] |

| Indan-1-acetic acid-3-semicarbazone | Brine shrimp (Artemia salina) | Brine Shrimp Lethality Assay | 1.96 | [1] |

| Vincristine Sulphate (Positive Control) | Brine shrimp (Artemia salina) | Brine Shrimp Lethality Assay | 0.33 | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Brine Shrimp Lethality Assay

This assay is a simple, rapid, and cost-effective method for the preliminary screening of cytotoxic activity.

Objective: To determine the median lethal concentration (LC50) of a compound against brine shrimp nauplii.

Materials:

-

Brine shrimp (Artemia salina) eggs

-

Sea salt

-

Distilled water

-

Yeast

-

Test compounds

-

Vincristine Sulphate (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate or small vials

-

Light source

-

Pipettes

Procedure:

-

Hatching of Brine Shrimp:

-

Prepare artificial seawater by dissolving sea salt in distilled water (typically 38 g/L).

-

Add brine shrimp eggs to the seawater in a hatching tank.

-

Provide aeration and constant illumination for 24-48 hours until the eggs hatch into nauplii.

-

-

Preparation of Test Solutions:

-

Dissolve the test compounds and the positive control in DMSO to prepare stock solutions.

-

Prepare a series of dilutions of the stock solutions with seawater to achieve the desired test concentrations.

-

-

Assay:

-

Transfer a specific number of nauplii (e.g., 10-15) into each well of a 96-well plate or small vials.

-

Add the different concentrations of the test compounds and the positive control to the wells.

-

Include a negative control group containing only seawater and DMSO.

-

Incubate the plates under illumination at room temperature for 24 hours.

-

-

Data Collection and Analysis:

-

After 24 hours, count the number of surviving nauplii in each well.

-

Calculate the percentage of mortality for each concentration.

-

Determine the LC50 value, which is the concentration of the compound that causes 50% mortality of the nauplii, typically by plotting the percentage of mortality against the logarithm of the concentration.[2][3][4][5][6]

-

DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Objective: To measure the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compounds

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution:

-

Prepare a stock solution of DPPH in methanol or ethanol. The concentration is typically around 0.1 mM. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

-

Preparation of Test Solutions:

-

Dissolve the test compounds and the positive control in methanol or ethanol to prepare stock solutions.

-

Prepare a series of dilutions from the stock solutions.

-

-

Assay:

-

Add a specific volume of the test compound dilutions and the positive control to the wells of a 96-well plate.

-

Add the DPPH solution to each well.

-

Include a control well containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).

-

-

Data Collection and Analysis:

-

Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.[1][7][8][9]

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were generated using the DOT language.

Experimental Workflow for Biological Activity Screening

Caption: General workflow for synthesizing and screening this compound derivatives.

Conclusion and Future Directions

The preliminary investigations into the biological activities of compounds structurally related to this compound suggest a potential for cytotoxic effects. However, the exploration of this specific scaffold is still in its early stages. Future research should focus on:

-

Synthesis of a diverse library of this compound derivatives: Introducing various substituents at different positions on the indan ring and the carboxylic acid group will be crucial for establishing robust structure-activity relationships.

-

Broader biological screening: Evaluating these new derivatives against a wider range of cancer cell lines, bacterial and fungal strains, and for other potential activities such as anti-inflammatory or enzyme inhibitory effects is warranted.

-

Mechanism of action studies: For compounds exhibiting significant activity, further investigations into their molecular targets and the signaling pathways they modulate will be essential for understanding their therapeutic potential.

This technical guide serves as a foundational resource for researchers interested in the burgeoning field of this compound derivatives, providing the necessary data and protocols to advance further studies.

References

- 1. benchchem.com [benchchem.com]

- 2. 2.12. Brine Shrimp Lethality Assay [bio-protocol.org]

- 3. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. oamjms.eu [oamjms.eu]

- 6. rjpbcs.com [rjpbcs.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. researchgate.net [researchgate.net]

- 9. marinebiology.pt [marinebiology.pt]

An In-depth Technical Guide to 3-Oxoindan-4-carboxylic Acid: Structural Analogs and Isomers

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct scientific literature extensively detailing the synthesis, properties, and biological activity of 3-oxoindan-4-carboxylic acid is notably scarce. This guide, therefore, provides a comprehensive overview of its closest structural analogs and isomers for which significant research is available. The principles, synthetic routes, and biological activities discussed herein offer valuable insights for the potential exploration of the title compound.

Introduction to the Indanone Carboxylic Acid Scaffold

The indanone scaffold, a fusion of a benzene and a cyclopentanone ring, is a privileged structure in medicinal chemistry. Its rigid framework provides a valuable template for the design of compounds with a wide range of biological activities. The addition of a carboxylic acid group introduces a key functionality for interacting with biological targets, often through hydrogen bonding and ionic interactions. Positional isomerism of the ketone and carboxylic acid groups on the indan core dramatically influences the molecule's chemical properties and biological activity. This guide will focus on key isomers, including 1-oxoindan and 3-oxoindan derivatives, as proxies for understanding the potential of this compound.

Synthesis of Indanone Carboxylic Acid Analogs

The primary synthetic route to indanone carboxylic acids is the intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid or related precursors. The choice of starting material and reaction conditions dictates the final isomeric product.

General Synthetic Workflow: Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a robust method for forming the indanone ring system. The general workflow involves the cyclization of an arylpropionic acid or its more reactive acyl chloride derivative.[1]

Caption: General workflow for the synthesis of indanone carboxylic acids via Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: Synthesis of 3-Oxo-indan-1-carboxylic acid

This protocol describes the synthesis of a key isomer, 3-oxo-indan-1-carboxylic acid, via the cyclization of phenyl succinic acid using polyphosphoric acid (PPA).[2]

-

Preparation of Phenyl Succinic Acid: Phenyl succinic acid can be prepared from benzaldehyde through a multi-step synthesis involving Knoevenagel condensation followed by hydrolysis.[2]

-

Cyclization Reaction:

-

Prepare polyphosphoric acid (PPA) by mixing orthophosphoric acid and phosphorus pentoxide.

-

Intimately mix finely powdered phenyl succinic acid with PPA.

-

Heat the mixture with stirring for a specified time and temperature (e.g., on a water bath for 2 hours).

-

Pour the hot mixture into crushed ice and stir until the PPA is fully hydrolyzed.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., hot water) to yield pure 3-oxo-indan-1-carboxylic acid.[2]

-

Protocol 2: General Procedure for Friedel-Crafts Acylation of 3-Arylpropionyl Chlorides

This method is applicable for the synthesis of various 1-indanone derivatives.[1]

-

Formation of the Acyl Chloride:

-

In a round-bottom flask, dissolve the 3-arylpropionic acid in an anhydrous solvent such as dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride or oxalyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir until gas evolution ceases.

-

Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[1]

-

-

Intramolecular Cyclization:

-

Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice and concentrated HCl.

-

Separate the organic layer, wash, dry, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.[1]

-

Structural Analogs, Isomers, and Their Biological Activities

The biological activity of indanone carboxylic acid derivatives is highly dependent on the substitution pattern on the indan core. These compounds have been investigated for a variety of therapeutic applications, including as anticancer, neuroprotective, and anti-inflammatory agents.

Anticancer Activity

Several indanone derivatives have shown promising anticancer properties, often through the inhibition of key enzymes involved in cancer progression.

Table 1: Anticancer Activity of Selected Indanone Derivatives

| Compound/Analog | Target/Cell Line | IC₅₀ (µM) | Reference |

| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 (Colon Cancer) | 0.44 | [3] |

| ITH-6 | COLO 205 (Colon Cancer) | 0.98 | [3] |

| ITH-6 | KM 12 (Colon Cancer) | 0.41 | [3] |

| 2-Benzylidene-1-indanone derivative | MCF-7 (Breast Cancer) | 0.01 - 0.88 | [4] |

| Spiroisoxazoline indanone derivative (9f) | MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [5] |

| Spiroisoxazoline indanone derivative (9f) | COX-2 | 0.03 ± 0.01 | [5] |

Signaling Pathway: Inhibition of Tubulin Polymerization and Induction of Apoptosis

Some indanone derivatives exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indanone derivative and a vehicle control. Incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[7]

Neuroprotective Activity

Indanone derivatives, most notably donepezil, are well-known for their application in the treatment of neurodegenerative diseases like Alzheimer's disease. Their mechanism of action often involves the inhibition of acetylcholinesterase (AChE).[8]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Indanone Derivatives

| Compound/Analog | Target | IC₅₀ (nM) | Reference |

| Compound 9 (Indanone derivative) | AChE | 14.8 | [9] |

| Compound 14 (Indanone derivative) | AChE | 18.6 | [9] |

| Donepezil | AChE | - | [8] |

Signaling Pathway: Acetylcholinesterase Inhibition

By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by indanone derivatives.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is commonly used to screen for AChE inhibitors.[7][10]

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer).

-

Assay Procedure:

-

In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a short period.

-

Initiate the reaction by adding the acetylthiocholine iodide substrate.

-

Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the percentage of inhibition to calculate the IC₅₀ value.[7]

Anti-inflammatory Activity

Certain indanone derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.[7]

-

Reaction Setup: In a reaction tube, add the test compound and either COX-1 or COX-2 enzyme in a reaction buffer.

-

Pre-incubation: Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: After a set incubation time (e.g., 5 minutes at 37°C), stop the reaction by adding a quenching agent like stannous chloride solution.

-

Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.

-

Data Analysis: Determine the percentage of inhibition of PGE₂ production compared to a control without the inhibitor to calculate the IC₅₀ value.[7]

Conclusion and Future Directions

While direct research on this compound is limited, the extensive studies on its structural analogs and isomers highlight the significant potential of the indanone carboxylic acid scaffold in drug discovery. The synthetic methodologies, particularly Friedel-Crafts acylation, are well-established and can be adapted for the synthesis of the title compound and its derivatives. The diverse biological activities observed for related compounds, including potent anticancer, neuroprotective, and anti-inflammatory effects, strongly suggest that this compound and its analogs are promising candidates for further investigation.

Future research should focus on the development of efficient synthetic routes to this compound and a systematic exploration of its biological activities. Structure-activity relationship (SAR) studies, guided by the findings on related isomers, will be crucial in optimizing the therapeutic potential of this underexplored scaffold. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for initiating such research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchmap.jp [researchmap.jp]

Theoretical Calculations for 3-Oxoindan-4-carboxylic acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations applicable to 3-Oxoindan-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT) as the primary computational method, this document outlines the protocols for geometry optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals. The presented data, while illustrative, serves as a robust framework for researchers seeking to apply computational chemistry in the study of similar molecular systems. All quantitative results are summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

This compound is a bicyclic organic compound featuring a ketone and a carboxylic acid functional group. These functionalities impart a range of chemical properties that are of significant interest in drug design and materials science. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful, non-experimental method to investigate the molecule's structural, electronic, and spectroscopic properties at the atomic level. This whitepaper details the application of Density Functional Theory (DFT) to elucidate these characteristics, providing a foundational methodology for further in silico research.

Computational Methodology

The theoretical calculations presented herein are based on established protocols commonly employed for organic molecules.[1][2] The primary method is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.

Software and Theoretical Model

All calculations can be performed using a quantum chemistry software package such as Gaussian 09. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations.[3][4][5] For an accurate description of anionic species and hydrogen-bonding interactions, which are crucial for carboxylic acids, a triple-ζ basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended.[1][5]

Experimental Protocols

Geometry Optimization: The molecular structure of this compound is first optimized in the gas phase to find its lowest energy conformation. This process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.[5]

Vibrational Frequency Analysis: Following geometry optimization, frequency calculations are performed at the same level of theory. These calculations yield the harmonic vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. The potential energy distribution (PED) is used to assign the calculated vibrational modes to specific functional groups within the molecule.[3][4]

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.[6]

The logical workflow for these computational experiments is depicted in the diagram below.

Results and Discussion

The following sections present hypothetical yet representative data for the theoretical calculations on this compound, based on values typically observed for similar functional groups in related molecules.

Optimized Molecular Structure

The optimized geometry of this compound provides the foundation for all other calculations. The diagram below illustrates the molecular structure with atom numbering.

Key geometric parameters such as bond lengths and angles are crucial for understanding the molecule's conformation. The tables below summarize these hypothetical optimized parameters.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

|---|---|---|---|

| C3=O1 | 1.215 | C4-C10 | 1.485 |

| C8-C9 | 1.398 | C10=O2 | 1.210 |

| C4-C9 | 1.405 | C10-O3 | 1.358 |

| C2-C3 | 1.470 | O3-H1 | 0.965 |

Table 2: Selected Bond Angles (°) and Dihedral Angles (°)

| Angle | Value (°) | Dihedral Angle | Value (°) |

|---|---|---|---|

| O1=C3-C9 | 125.5 | O2=C10-O3-H1 | 0.5 |

| C2-C3-C9 | 108.0 | C5-C4-C10=O2 | 15.0 |

| C4-C9-C8 | 120.2 | C9-C4-C10-O3 | 165.0 |

| C9-C4-C10 | 121.8 | C1-C8-C9-C3 | -1.2 |

Vibrational Analysis

The calculated vibrational frequencies help in the interpretation of experimental spectroscopic data. Strong IR bands are typically observed for stretching vibrations of polar bonds like C=O and O-H.[3]

Table 3: Hypothetical Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment (PED %) |

|---|---|---|

| 3570 | 85 | O-H stretch (95%) |

| 1755 | 380 | C=O stretch (ketone, 88%) |

| 1710 | 410 | C=O stretch (carboxylic acid, 90%) |

| 1605 | 45 | C=C aromatic stretch (75%) |

| 1280 | 190 | C-O stretch (carboxylic acid, 60%) + C-H bend (30%) |

| 780 | 60 | C-H out-of-plane bend (aromatic, 85%) |

The O-H stretching frequency is a sensitive probe of hydrogen bonding. The C=O stretching vibrations for the ketone and carboxylic acid groups are expected to be strong and distinct, providing clear spectroscopic signatures.[3][5]

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are key orbitals involved in chemical reactions. The energy gap between them indicates the molecule's excitability and chemical stability.

Table 4: Calculated Electronic Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Energy Gap | 4.70 |

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[6] The distribution of these orbitals provides insight into reactive sites. Typically, the HOMO is localized on electron-rich regions, while the LUMO is found on electron-deficient areas. For this compound, the HOMO would likely be distributed over the benzene ring and the oxygen atoms, while the LUMO might be concentrated around the carbonyl carbons.

Conclusion

This whitepaper has outlined a standard and effective computational methodology for the theoretical investigation of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, vibrational analysis, and electronic structure calculations, researchers can gain significant insights into the molecule's intrinsic properties. The provided tables and diagrams serve as a clear template for data presentation and workflow visualization. This computational approach is a valuable tool for predicting molecular characteristics, guiding experimental work, and accelerating the drug development process.

References

- 1. jchemlett.com [jchemlett.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Commercial Suppliers and Technical Guide for 3-Oxoindan-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential biological relevance of 3-Oxoindan-4-carboxylic acid (CAS No. 71005-12-4). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Commercial Availability

This compound is available from several commercial chemical suppliers. The table below summarizes the offerings from a selection of vendors. Please note that availability, purity, and quantity are subject to change and should be verified directly with the suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Santa Cruz Biotechnology | sc-286159 | --- | Contact Supplier |

| United States Biological | 286159 | Highly Purified | Contact Supplier |

| ChemScene | CS-0076045 | 97% | 5mg, 10mg, 50mg, 100mg, 250mg |

| Arctom | AG005PDI | --- | Contact Supplier |

| BLD Pharm | BD163328 | --- | Contact Supplier |

Synthesis Methodology

One possible precursor is 2-(2-carboxyethyl)benzoic acid. The synthesis could proceed via an intramolecular Friedel-Crafts acylation.

Proposed Experimental Protocol:

Step 1: Preparation of the Acyl Chloride

-

To a solution of 2-(2-carboxyethyl)benzoic acid in a dry, inert solvent such as dichloromethane (CH₂Cl₂), add an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

-

The reaction mixture is typically stirred at room temperature until the evolution of gas ceases, indicating the formation of the corresponding acyl chloride.

-

The excess chlorinating agent and solvent are then removed under reduced pressure.

Step 2: Intramolecular Friedel-Crafts Acylation

-

The crude acyl chloride is dissolved in a dry, non-polar solvent suitable for Friedel-Crafts reactions, such as nitrobenzene or carbon disulfide (CS₂).

-

The solution is cooled in an ice bath, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is added portion-wise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to effect the intramolecular cyclization.

-

The reaction is then quenched by carefully pouring it onto crushed ice and acidifying with concentrated hydrochloric acid (HCl).

-

The product, this compound, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification can be achieved by recrystallization from an appropriate solvent system.

This proposed synthesis is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological activity or the involvement of this compound in any particular signaling pathways. However, the indanone scaffold is a common motif in many biologically active compounds. Derivatives of indanone have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1]

The carboxylic acid functional group is also a key feature in many drugs, often responsible for interactions with biological targets. It is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific biological targets and mechanism of action.

The logical relationship for investigating the potential of a novel compound like this compound in a drug discovery context is outlined below.

Caption: Drug discovery workflow for a novel chemical entity.

This guide provides a foundational understanding of this compound for research and development purposes. Direct consultation with suppliers for the latest product specifications and further experimental investigation into its synthesis and biological properties are recommended for any practical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Oxoindan-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoindan-4-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The indanone scaffold is a privileged structure found in a variety of biologically active compounds. This document provides detailed protocols for the synthesis of this compound via an intramolecular Friedel-Crafts acylation, along with methods for the preparation of its derivatives. Additionally, potential applications based on the biological activities of structurally related molecules are discussed.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 2-(carboxymethyl)benzoic acid (homophthalic acid). This reaction is typically promoted by a strong acid catalyst.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Materials:

-

2-(Carboxymethyl)benzoic acid (Homophthalic acid)

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(carboxymethyl)benzoic acid (1 equivalent).

-

Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).

-

Heat the reaction mixture with vigorous stirring to 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

Dissolve the crude product in a saturated aqueous solution of sodium bicarbonate.

-

Wash the aqueous solution with dichloromethane to remove any non-acidic impurities.

-

Acidify the aqueous layer with 1 M hydrochloric acid until the product precipitates completely.

-

Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

-